O-{3-[(2-chlorophenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate
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Overview
Description
N-(2-CHLOROPHENYL)-3-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a carbamothioyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-CHLOROPHENYL)-3-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE typically involves the reaction of 2-chlorophenylamine with 3-hydroxybenzoic acid, followed by the introduction of the 4-methoxyphenylcarbamothioyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbamothioyl group, converting it to a thiol or amine derivative.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-CHLOROPHENYL)-3-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of enzyme inhibition and activation.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug development.
Industry: In the industrial sector, N-(2-CHLOROPHENYL)-3-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-3-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This interaction can disrupt normal biochemical pathways, leading to various biological effects. The presence of the chlorophenyl and methoxyphenyl groups enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
- N-(2-CHLOROPHENYL)-4-METHOXYBENZAMIDE
- 4-CHLORO-N-(4-METHOXYPHENYL)BENZAMIDE
Comparison:
- N-(2-CHLOROPHENYL)-4-METHOXYBENZAMIDE shares a similar structure but lacks the carbamothioyl group, which affects its reactivity and biological activity.
- 4-CHLORO-N-(4-METHOXYPHENYL)BENZAMIDE also has a similar structure but differs in the position of the chlorine atom and the absence of the carbamothioyl group. This difference influences its chemical properties and potential applications.
Uniqueness: N-(2-CHLOROPHENYL)-3-{[(4-METHOXYPHENYL)CARBAMOTHIOYL]OXY}BENZAMIDE is unique due to the presence of the carbamothioyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H17ClN2O3S |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
O-[3-[(2-chlorophenyl)carbamoyl]phenyl] N-(4-methoxyphenyl)carbamothioate |
InChI |
InChI=1S/C21H17ClN2O3S/c1-26-16-11-9-15(10-12-16)23-21(28)27-17-6-4-5-14(13-17)20(25)24-19-8-3-2-7-18(19)22/h2-13H,1H3,(H,23,28)(H,24,25) |
InChI Key |
PXATUIXYUBDWTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)OC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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